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Compound of Interest

Compound Name: SE 175

Cat. No.: B1662416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of

IK-175, a novel, potent, and selective oral inhibitor of the Aryl Hydrocarbon Receptor (AHR).

The information presented herein is compiled from preclinical and clinical studies to support

further research and development of this compound.

Introduction
IK-175 is an orally bioavailable small molecule that targets the AHR, a ligand-activated

transcription factor implicated in tumor immune suppression.[1][2] By inhibiting AHR, IK-175

aims to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor

immune responses.[1] It is currently under evaluation in a Phase 1 clinical trial for patients with

advanced solid tumors (NCT04200963).[1] This document summarizes the key

pharmacokinetic (PK) data, experimental methodologies, and the underlying mechanism of

action of IK-175.

Pharmacokinetic Profile
IK-175 has demonstrated favorable pharmacokinetic properties across multiple preclinical

species, supporting its development as an oral therapeutic.

Table 1: Preclinical Pharmacokinetic Parameters of IK-175[1]
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Species Route
Dose
(mg/kg)

Bioavaila
bility (%)

T1/2
(hours)

AUC
(ng·h/mL)

Cmax
(ng/mL)

Balb/c

Mouse
IV 3 - ~7 2,081 -

Balb/c

Mouse
PO 3 ~50 ~7 1,091 204

Sprague-

Dawley Rat
PO - Good - - -

Beagle

Dog
PO - Lower - - -

Cynomolgu

s Monkey
PO - Good - - -

Note: Specific quantitative data for rat, dog, and cynomolgus monkey were contained in

supplementary figures of the cited reference and are described qualitatively here. The lower

exposure in dogs was potentially due to formulation-related emesis.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections outline the key experimental protocols used to characterize the

pharmacokinetics of IK-175.

Objective: To determine the pharmacokinetic profile of IK-175 in various animal models.

Species: Balb/c mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.

Study Conduct:

The mouse pharmacokinetic studies were performed at WuXiAppTec.

Rat and cynomolgus monkey pharmacokinetic studies were conducted at Covance.

Methodology (based on typical preclinical PK study design):
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Animal Acclimatization: Animals were acclimatized for a minimum of 72 hours before the

study.

Drug Administration:

Intravenous (IV): A single 3 mg/kg dose of IK-175 was administered intravenously to

one cohort of Balb/c mice.

Oral (PO): A single 3 mg/kg dose of IK-175 was administered orally to a separate cohort

of Balb/c mice. Similar oral dosing protocols were likely followed for rats, dogs, and

monkeys.

Sample Collection: Blood samples were collected at predetermined time points post-

administration. Plasma was separated by centrifugation.

Bioanalysis: Plasma concentrations of IK-175 were determined using a validated

bioanalytical method (details not specified in the public reference).

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key PK

parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration),

Tmax (Time to Maximum Concentration), and T1/2 (half-life). Oral bioavailability was

calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Objective: To evaluate the safety, tolerability, and pharmacokinetics of IK-175 as a single

agent and in combination with nivolumab in patients with locally advanced or metastatic solid

tumors.

Study Design: A Phase 1a/b, open-label, multi-center, dose-escalation, and expansion study.

Methodology:

Dose Escalation Phase:

Patients with advanced solid tumors receive escalating daily oral doses of IK-175 as a

monotherapy or in combination with nivolumab.
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The primary objective is to determine the Maximum Tolerated Dose (MTD) and/or the

Recommended Phase 2 Dose (RP2D).

Dose Expansion Phase:

Patients with specific cancer types (e.g., urothelial carcinoma) are enrolled in cohorts to

further evaluate the safety and preliminary anti-tumor activity of IK-175 at the RP2D.

Pharmacokinetic Sampling:

Blood samples for pharmacokinetic analysis of IK-175 are collected on Days 1 and 2 of

the first two treatment cycles (each cycle is 21 or 28 days).

Subsequent samples are collected on Day 1 of every even-numbered cycle starting with

cycle 4.

Pharmacokinetic Parameters Assessed: The primary pharmacokinetic parameter to be

determined is the Area Under the Curve (AUC) of IK-175.

Mechanism of Action and Signaling Pathway
IK-175 functions by inhibiting the Aryl Hydrocarbon Receptor (AHR) signaling pathway. AHR is

a transcription factor that, when activated by ligands such as kynurenine in the tumor

microenvironment, promotes immune suppression.

The canonical AHR signaling pathway is initiated by ligand binding and culminates in the

transcription of target genes that can modulate immune cell function. IK-175, as an AHR

antagonist, blocks this pathway.
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Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and Inhibition by IK-175.

The clinical investigation of IK-175 follows a structured dose-escalation and expansion design

to efficiently gather data on safety, tolerability, and preliminary efficacy.
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Workflow for the Phase 1a/b Clinical Trial of IK-175 (NCT04200963).
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Conclusion
IK-175 is a promising novel AHR inhibitor with a favorable pharmacokinetic profile

characterized by good oral bioavailability in multiple preclinical species. The ongoing Phase 1

clinical trial will provide crucial data on its safety, tolerability, and pharmacokinetic properties in

humans. The detailed experimental protocols and understanding of its mechanism of action

provide a solid foundation for its continued development as a potential cancer immunotherapy.

This guide serves as a valuable resource for researchers and drug development professionals

interested in the further investigation of IK-175.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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